N-(2,3-dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials may include indene derivatives, pyrimidine precursors, and methylpiperazine. Common synthetic routes may involve:
Formation of the Indene Derivative: This step may involve the hydrogenation of indene to form 2,3-dihydro-1H-inden-2-yl.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the indene derivative with the pyrimidine ring and methylpiperazine under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer, infections, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Pathway Modulation: The compound may influence cellular pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine: can be compared with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H23N5 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H23N5/c1-22-6-8-23(9-7-22)18-12-17(19-13-20-18)21-16-10-14-4-2-3-5-15(14)11-16/h2-5,12-13,16H,6-11H2,1H3,(H,19,20,21) |
InChI Key |
JCKICZLJBGDRFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC3CC4=CC=CC=C4C3 |
Origin of Product |
United States |
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